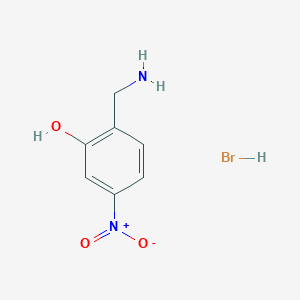

2-(aminomethyl)-5-nitrophenol hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(aminomethyl)-5-nitrophenol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.BrH/c8-4-5-1-2-6(9(11)12)3-7(5)10;/h1-3,10H,4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAVCBVHEXFJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)CN.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminomethyl 5 Nitrophenol Hydrobromide

Classical Approaches to Aminophenol and Nitrophenol Derivatives

The foundational strategies for synthesizing aminophenol and nitrophenol derivatives have long been established in organic chemistry. These methods, while robust, often involve harsh conditions and can present challenges in controlling regioselectivity.

Reductive Amination Strategies

Reductive amination is a cornerstone method for the formation of amines from carbonyl compounds (aldehydes and ketones). organicreactions.orglibretexts.org This reaction, also known as reductive alkylation, proceeds in two main stages: the formation of an imine or enamine intermediate via nucleophilic addition of an amine to the carbonyl group, followed by the reduction of this intermediate to form the amine. youtube.com

To synthesize a compound like 2-(aminomethyl)-5-nitrophenol (B1659443), a plausible precursor would be 2-hydroxy-5-nitrobenzaldehyde. The reaction would involve the condensation of this aldehyde with an amino source, such as ammonia (B1221849), to form an imine. This imine is then reduced in situ to the corresponding primary amine. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) derivatives being particularly common due to their selectivity.

Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

|---|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Mild reducing agent, effective at acidic pH, tolerates many functional groups. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective, does not reduce aldehydes and ketones as readily as NaBH₄, tolerates acid-sensitive groups. organic-chemistry.org |

| α-Picoline-borane | Methanol, Water | Can be used in aqueous or neat (solvent-free) conditions, often with an acid catalyst like acetic acid. organic-chemistry.org |

This strategy allows for the direct introduction of the aminomethyl group onto the phenolic ring structure. The final step would involve treatment with hydrobromic acid to form the hydrobromide salt.

Nitration and Subsequent Amino Group Introduction

The synthesis of nitrophenols is typically achieved through electrophilic aromatic substitution, specifically nitration. The direct nitration of phenol (B47542) with a mixture of concentrated nitric acid and sulfuric acid is a classic method. However, this reaction can be difficult to control, often leading to a mixture of ortho- and para-nitrophenol, and even dinitrated or trinitrated products like picric acid, due to the strong activating effect of the hydroxyl group. youtube.com

To achieve better regioselectivity, milder nitrating agents or protective group strategies are often employed. For instance, protecting the highly activating amino group via acylation allows for more controlled nitration. wyzant.com A general route for a substituted aminophenol might involve:

Nitration of a Phenol Derivative : A substituted phenol is nitrated to introduce the nitro group at the desired position.

Reduction of the Nitro Group : The resulting nitrophenol is then reduced to an aminophenol. This reduction is a common and efficient transformation.

Numerous methods exist for the reduction of an aromatic nitro group to an amine. Catalytic hydrogenation over metals like platinum, palladium, or nickel is highly effective. acs.orgresearchgate.net Chemical reducing agents are also widely used.

Selected Reagents for Nitro Group Reduction

| Reagent/Catalyst | Reaction Conditions | Selectivity |

|---|---|---|

| H₂ with Pt/C Catalyst | Batch-slurry reactor, various solvents. acs.org | High activity and selectivity for aminophenol. acs.org |

| Nano-sized Nickel Catalysts | Chemical reduction method, aqueous solutions. researchgate.net | Superior activity and selectivity compared to commercial Raney Ni. researchgate.net |

| Sodium Dithionite (Na₂S₂O₄) | Ethanol. dlu.edu.vn | Effective for converting nitro to amino groups. dlu.edu.vn |

Contemporary Synthetic Routes and Advancements

Modern synthetic chemistry aims to develop more efficient, selective, and sustainable methods. For the synthesis of 2-(aminomethyl)-5-nitrophenol hydrobromide and its precursors, several advanced routes have been explored.

Cyclization-Nitration-Hydrolysis Methods

A notable contemporary route for the synthesis of the key intermediate 2-amino-5-nitrophenol (B90527) involves a multi-step process starting from o-aminophenol and urea (B33335). researchgate.netresearchgate.net This method is advantageous due to its low cost and reduced waste generation compared to older processes. google.com

The general sequence is as follows:

Cyclocondensation : o-Aminophenol reacts with urea, typically with heating, to form a benzoxazolone intermediate.

Nitration : The benzoxazolone ring is then nitrated. The presence of the heterocyclic ring directs the incoming nitro group primarily to the 6-position (which corresponds to the 5-position of the final aminophenol product).

Hydrolysis : The resulting 6-nitrobenzoxazolone is hydrolyzed, usually under alkaline conditions (e.g., using sodium hydroxide), to open the ring and yield 2-amino-5-nitrophenol.

Reported Yields for 2-Amino-5-Nitrophenol Synthesis

| Step | Reagents & Conditions | Reported Yield | Reference |

|---|---|---|---|

| Cyclocondensation-Nitration | o-Aminophenol, Urea; Nitration at 40°C. | 90.2% (for 6-nitrobenzoxazolone) | researchgate.net |

| Alkaline Hydrolysis | NaOH solution, 105°C for 2.5 h. | 81.2% (for 2-amino-5-nitrophenol) | researchgate.net |

This 2-amino-5-nitrophenol is a crucial precursor. It can be converted to the target compound, 2-(aminomethyl)-5-nitrophenol, through further functional group transformations, such as diazotization followed by substitution or by converting the amino group to a different functional group that can then be elaborated into the aminomethyl moiety.

Catalytic Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling milder reaction conditions. In the context of synthesizing 2-(aminomethyl)-5-nitrophenol, catalysis is relevant in both the reductive amination and nitro group reduction steps.

For reductive amination, transition metal catalysts have been developed that offer high efficiency. Iron-catalyzed reactions, for example, are gaining traction due to iron's low cost and low toxicity. researchgate.net Similarly, iridium complexes have been shown to effectively catalyze the direct reductive amination of ketones to primary amines using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org

For the reduction of the nitro group, a wide array of heterogeneous catalysts have been investigated to improve efficiency and recyclability. Nano-sized catalysts, such as those made from nickel or copper oxide, provide a high surface area, leading to enhanced catalytic activity. researchgate.netbcrec.id

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying green chemistry principles to the synthesis of fine chemicals is of increasing importance. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Several aspects of the synthesis of aminonitrophenols can be improved through green chemistry:

Catalytic Methods : Using catalysts instead of stoichiometric reagents reduces waste significantly. For example, catalytic transfer hydrogenation for reductive amination or nitro reduction avoids the use of metal hydrides that generate inorganic byproducts. organic-chemistry.org

Greener Solvents : Performing reactions in environmentally benign solvents like water is a key goal. Reductive amination has been successfully demonstrated in water using nanomicelle technology or specific catalysts like α-picoline-borane. organic-chemistry.org

Atom Economy : The o-aminophenol-urea method for synthesizing 2-amino-5-nitrophenol is considered a greener alternative to older routes, such as the paranitroaniline method, which had lower yields, more steps, and generated significant waste. google.com

Milder Reagents : The use of potent nitrating mixtures of concentrated nitric and sulfuric acids generates excessive acid waste. Research into milder and more selective nitrating systems, such as ammonium nitrate (B79036) with potassium bisulfate, offers a greener alternative for the nitration of phenols. dergipark.org.tr

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Optimization of Reaction Conditions and Yields

Solvent Effects on Reaction Outcomes

The choice of solvent plays a pivotal role in the synthetic pathway, particularly during the nitration of precursor compounds. In traditional methods for producing related intermediates like 2-amino-5-nitrophenol, solvents such as 1,2-dichloroethane (B1671644) have been utilized. google.com However, concerns over safety and environmental impact have driven research into alternatives. google.com

One significant advancement is the use of acidic imidazolium (B1220033) ionic liquids as a replacement for chlorinated solvents in the nitration step. google.com This substitution has been shown to improve the safety profile of the reaction, reduce environmental impact, and lower costs. google.com The solvent can also influence reaction mechanisms; for instance, studies on related radical cyclization reactions suggest that water may have a beneficial effect, potentially by lowering the activation energy barrier. beilstein-journals.org

Temperature, Pressure, and pH Optimization in Synthesis

Temperature is a critical parameter that must be carefully controlled throughout the synthesis, especially during nitration and cyclocondensation steps involved in creating key intermediates. For the synthesis of 2-amino-5-nitrophenol, a common precursor, optimal conditions have been extensively studied. The cyclocondensation of o-aminophenol with urea is typically carried out at 115°C for approximately 1.5 hours. researchgate.netresearchgate.net The subsequent nitration step is performed at a lower temperature of 40°C to control the reaction's exothermicity and selectivity. researchgate.netresearchgate.net

Controlling the temperature during the direct nitration of phenolic compounds is essential for achieving high yields and desired isomer selectivity. paspk.org As shown in the table below, varying the temperature can significantly impact the yield of nitrophenols.

Table 1: Effect of Temperature on Nitrophenol Synthesis Yield This table is interactive. You can sort and filter the data.

| Reaction Temperature (°C) | Nitric Acid Concentration (%) | Yield of o/p nitrophenols (%) |

|---|---|---|

| 40 | 40 | 54 |

| 30 | 40 | 66 |

| 20 | 40 | 72 |

Data derived from studies on the direct nitration of phenol. paspk.org

The pH of the reaction mixture is another crucial factor. In the synthesis of a benzoxazolone intermediate from o-aminophenol, the reaction is continued until the mixture reaches a pH of 3-4, indicating the completion of the cyclization. google.com Maintaining the optimal pH is essential for maximizing the yield and purity of the intermediate products.

Reagent Stoichiometry and Purity Control in Synthetic Steps

Table 2: Optimized Conditions for 2-Amino-5-nitrophenol Precursor Synthesis This table is interactive. You can sort and filter the data.

| Step | Reactants | Molar Ratio | Temperature (°C) | Duration (h) |

|---|---|---|---|---|

| Cyclocondensation | o-aminophenol, Urea | 1.00 : 1.05 | 115 | 1.5 |

| Nitration | Benzoxazolone intermediate, HNO₃/H₂SO₄ | - | 40 | 2 |

| Hydrolysis | 6-nitrobenzoxazolone, NaOH | - | 105 | 2.5 |

Data from the optimized o-aminophenol-urea synthesis method. researchgate.netresearchgate.net

Synthesis of Key Precursors and Advanced Intermediates

The construction of this compound relies on the availability of appropriately functionalized precursors. The primary challenges lie in the regioselective introduction of the nitro and aminomethyl groups onto the phenol ring.

Preparation of 5-nitrophenol Derivatives

The synthesis of the core structure often begins with the nitration of a phenol derivative. Direct nitration of phenol using dilute nitric acid can yield a mixture of ortho and para isomers. paspk.org A more controlled approach involves the synthesis of 2-amino-5-nitrophenol, which can serve as a versatile starting material. researchgate.netresearchgate.net

One effective method is the o-aminophenol-urea synthesis, which proceeds in three main stages:

Cyclocondensation: o-Aminophenol reacts with urea to form a benzoxazolone intermediate. researchgate.netresearchgate.net

Nitration: The benzoxazolone intermediate is then nitrated using a mixture of nitric and sulfuric acid to produce 6-nitrobenzoxazolone. researchgate.netresearchgate.net

Hydrolysis: The resulting nitro compound undergoes alkaline hydrolysis to open the oxazole (B20620) ring, yielding 2-amino-5-nitrophenol. researchgate.netresearchgate.net

This method is considered advantageous due to its low cost, reduced hazards, and higher yields (around 80%) compared to traditional routes like the paranitroanilinum method, which has yields of only about 36%. google.comresearchgate.net

Routes to 2-formyl-5-nitrophenol or Related Aldehydes

A key intermediate for introducing the aminomethyl group is an aldehyde, specifically 2-formyl-5-nitrophenol. The synthesis of this intermediate can be achieved through the ortho-formylation of 5-nitrophenol. Standard organic reactions for ortho-formylation of phenols, such as the Reimer-Tiemann, Duff, or Gattermann reactions, can be employed.

Once the 2-formyl-5-nitrophenol intermediate is obtained, the aminomethyl group can be installed via reductive amination. This common and efficient reaction involves treating the aldehyde with ammonia or an ammonia source in the presence of a reducing agent (e.g., sodium borohydride, catalytic hydrogenation) to form the primary amine. The resulting 2-(aminomethyl)-5-nitrophenol can then be treated with hydrobromic acid to precipitate the final hydrobromide salt. The synthesis of related structures often involves the reduction of benzonitriles or reductive amination of benzaldehydes to yield the desired aminomethylated compounds. beilstein-journals.org

Scale-Up Considerations for Chemical Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and considerations. While specific industrial manufacturing processes for this compound are not extensively detailed in publicly available literature, a comprehensive analysis of the scale-up of plausible synthetic routes can be conducted. This involves a careful examination of each potential step, from the synthesis of the precursor, 2-amino-5-nitrophenol, to the final salt formation. The key objectives in scaling up are to ensure process safety, economic viability, product quality, and environmental sustainability.

A plausible and scalable synthetic pathway to this compound would likely commence with the large-scale production of 2-amino-5-nitrophenol. Subsequently, this intermediate would undergo a series of reactions to introduce the aminomethyl group, followed by the final hydrobromination step.

Large-Scale Synthesis of the Precursor: 2-amino-5-nitrophenol

The industrial production of 2-amino-5-nitrophenol is a critical first step. One documented large-scale method involves the nitration of 2-benzoxazolinone (B145934), followed by hydrolysis. Key considerations for this stage include:

Raw Material Sourcing and Quality: Ensuring a consistent and high-purity supply of 2-benzoxazolinone is paramount. Impurities in the starting material can lead to side reactions, reducing the yield and complicating the purification process.

Reaction Control: The nitration step is highly exothermic and requires stringent temperature control to prevent runaway reactions and the formation of undesired isomers. Industrial-scale reactors with efficient cooling systems and precise monitoring of reaction parameters are essential.

Solvent Handling and Recovery: The use of solvents such as dichloromethane (B109758) necessitates robust solvent recovery systems to minimize environmental impact and reduce operational costs.

Work-up and Isolation: The hydrolysis and subsequent isolation of 2-amino-5-nitrophenol involve pH adjustments, filtration, and crystallization. Optimizing these processes for large volumes is crucial for achieving high purity and yield.

Conversion to 2-(aminomethyl)-5-nitrophenol: A Hypothetical Scalable Route

Transforming the amino group of 2-amino-5-nitrophenol into an aminomethyl group on an industrial scale requires a multi-step approach, as direct methylation is often challenging and can lead to multiple products. A feasible, albeit hypothetical, route could involve the following transformations, each with its own scale-up challenges:

Diazotization and Cyanation (Sandmeyer Reaction): The amino group of 2-amino-5-nitrophenol could be converted to a nitrile group.

Scale-Up Challenge: Diazotization reactions involve thermally unstable diazonium salts, posing a significant safety risk on a large scale. Strict temperature control (typically 0-5 °C) and immediate consumption of the diazonium intermediate are critical. The use of sodium nitrite (B80452) and strong acids also requires careful handling and material compatibility.

Reduction of the Nitrile: The resulting nitrile can then be reduced to the aminomethyl group.

Scale-Up Challenge: Catalytic hydrogenation is a common method for nitrile reduction. However, the presence of a nitro group on the aromatic ring presents a challenge, as it can also be reduced under certain hydrogenation conditions. Selective reduction of the nitrile without affecting the nitro group requires careful catalyst selection (e.g., specific Raney nickel or supported palladium catalysts) and precise control of reaction conditions (pressure, temperature, and solvent). The handling of flammable hydrogen gas and pyrophoric catalysts on a large scale necessitates specialized equipment and adherence to strict safety protocols.

An alternative to the Sandmeyer route could be the conversion of the amino group to a suitable leaving group, followed by nucleophilic substitution with a cyanide source and subsequent reduction. However, each step would require careful optimization and hazard assessment for industrial application.

Final Step: Hydrobromination and Purification

The final stage of the synthesis is the formation of the hydrobromide salt and its purification to meet the required quality standards.

Salt Formation: This is typically achieved by treating the free base, 2-(aminomethyl)-5-nitrophenol, with hydrobromic acid in a suitable solvent.

Scale-Up Challenge: The choice of solvent is critical to ensure good yield and purity of the precipitated salt. The reaction is often exothermic, requiring controlled addition of the acid and efficient heat removal. The corrosive nature of hydrobromic acid also necessitates the use of corrosion-resistant reactors and handling equipment.

Crystallization and Purification: The final product is typically purified by crystallization.

Scale-Up Challenge: The crystallization process must be carefully controlled to obtain the desired crystal form (polymorph), particle size distribution, and purity. Factors such as cooling rate, agitation, and solvent composition can significantly impact the final product's physical properties. On a large scale, achieving consistent crystallization can be challenging and may require the use of seeding strategies. The potential for polymorphism is a critical consideration, as different crystal forms can have different physical and chemical properties.

Drying and Milling: The purified salt is then dried to remove residual solvents and may undergo milling to achieve the desired particle size.

Scale-Up Challenge: The drying process must be optimized to avoid thermal degradation of the product. The choice of dryer (e.g., tray dryer, rotary dryer) will depend on the scale of production and the physical properties of the solid. Milling operations can generate dust, which may be hazardous, requiring appropriate containment and ventilation systems.

Interactive Data Table: Key Parameters for Scale-Up Considerations

| Process Step | Key Parameters | Scale-Up Challenges | Mitigation Strategies |

| Precursor Synthesis | Temperature, Reactant Ratios, pH | Exothermic reactions, Isomer control, Waste stream management | Efficient cooling systems, Process analytical technology (PAT), Solvent recovery |

| Diazotization | Temperature (0-5 °C), Reagent Addition Rate | Thermal instability of diazonium salts, Handling of hazardous reagents | Strict temperature control, In-situ consumption, Dedicated handling procedures |

| Nitrile Reduction | Catalyst Selection, Hydrogen Pressure, Temperature | Selectivity (nitrile vs. nitro group), Catalyst handling (pyrophoric), Hydrogen safety | Catalyst screening and optimization, Inert gas blanketing, Specialized hydrogenation reactors |

| Hydrobromination | Solvent Choice, Acid Addition Rate, Temperature | Exothermicity, Corrosion, Product Precipitation | Controlled addition, Corrosion-resistant materials, Solubility studies |

| Crystallization | Cooling Profile, Agitation, Seeding | Polymorphism, Particle size control, Impurity rejection | Polymorph screening, Controlled cooling, Seeding protocols |

Reaction Mechanisms and Chemical Reactivity of 2 Aminomethyl 5 Nitrophenol Hydrobromide

Reactivity of the Aminomethyl Moiety

The aminomethyl group (-CH₂NH₂) is a primary amine attached to a methylene (B1212753) bridge. Its reactivity is largely characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. libretexts.org

Nucleophilic and Electrophilic Reactions

The primary amine of the aminomethyl group is nucleophilic due to the lone pair of electrons on the nitrogen atom. libretexts.org This allows it to react with a variety of electrophiles. For instance, it can undergo alkylation with alkyl halides, acylation with acid chlorides or anhydrides, and can react with carbonyl compounds. libretexts.org These reactions lead to the formation of new carbon-nitrogen bonds, a fundamental process in the synthesis of many organic molecules. ontosight.ai

The aminomethyl group can act as a nucleophile, attacking an electrophilic molecule to replace a leaving group. ontosight.ai This nucleophilic substitution is a common method for preparing various aminomethyl compounds. ontosight.ai

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine |

| Acylation | Acid Chloride (R-COCl) | Amide |

| Reaction with Aldehyde | R-CHO | Imine (Schiff Base) |

| Reaction with Ketone | R-CO-R' | Imine (Schiff Base) |

Condensation and Imine Formation Reactions

A hallmark reaction of primary amines is their condensation with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The formation of the C=N double bond is a reversible process. masterorganicchemistry.com

The pH of the reaction medium is crucial for imine formation. A pH around 5 is generally optimal. libretexts.org At very low pH, the amine is protonated and no longer nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration step. libretexts.org

Mechanism of Imine Formation:

Nucleophilic attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen.

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Elimination of water: A molecule of water is eliminated.

Deprotonation: A base removes a proton from the nitrogen to form the stable imine. libretexts.org

Transformations Involving the Nitrophenol Ring System

The nitrophenol ring system in 2-(aminomethyl)-5-nitrophenol (B1659443) hydrobromide is subject to reactions characteristic of substituted aromatic compounds. The directing effects of the hydroxyl, aminomethyl, and nitro groups influence the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution, the hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.orgbyjus.com Conversely, the nitro group (-NO₂) is a strongly deactivating, meta-directing group because it withdraws electron density from the ring. infinitylearn.comlibretexts.org The aminomethyl group, once the amine is protonated in acidic conditions (as in the hydrobromide salt), would act as a deactivating, meta-directing group.

Given the positions of the substituents in 2-(aminomethyl)-5-nitrophenol, the directing effects are as follows:

The hydroxyl group at position 1 directs electrophiles to positions 2 (occupied), 4, and 6.

The aminomethyl group at position 2 (if deprotonated) would direct to positions 3 and 5 (occupied). In its protonated form, it would direct to position 4.

The nitro group at position 5 directs electrophiles to positions 1 (occupied) and 3.

Considering these influences, the most likely positions for further electrophilic attack would be positions 4 and 6, activated by the powerful hydroxyl group. Phenols are highly susceptible to electrophilic substitution, often not requiring a catalyst. byjus.comchemistrysteps.com

| Substituent | Position | Effect on Reactivity | Directing Influence |

| -OH | 1 | Activating | Ortho, Para (positions 2, 4, 6) |

| -CH₂NH₃⁺ | 2 | Deactivating | Meta (position 4) |

| -NO₂ | 5 | Deactivating | Meta (positions 1, 3) |

Nucleophilic Aromatic Substitution on Activated Phenols

Generally, aryl halides and phenols are resistant to nucleophilic aromatic substitution. libretexts.org However, the presence of strongly electron-withdrawing groups, such as a nitro group, ortho or para to a potential leaving group can significantly facilitate this reaction. libretexts.org In the case of 2-(aminomethyl)-5-nitrophenol, while there isn't a typical leaving group like a halide, the principle of ring activation by the nitro group is relevant. This activation lowers the energy barrier for a nucleophile to attack the ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

While direct substitution of the hydroxyl or another group might not be the primary reaction pathway without specific modifications, the electronic landscape of the ring is primed for such transformations should a suitable leaving group be present or introduced.

Reduction of the Nitro Group

The nitro group is one of the functional groups most amenable to reduction, and a wide array of reagents can effect its transformation. wikipedia.org The reduction of aromatic nitro compounds is a particularly important industrial process. wikipedia.org

The product of the reduction depends on the reagents and reaction conditions used. Common outcomes include:

Reduction to anilines: This is the most common transformation and can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney nickel), or with metals in acidic media (e.g., Fe, Sn, or Zn in HCl). wikipedia.org Sodium hydrosulfite is also an effective reducing agent. wikipedia.org

Reduction to hydroxylamines: Milder reducing agents or specific conditions can lead to the partial reduction of the nitro group to a hydroxylamine. Reagents such as zinc dust in aqueous ammonium (B1175870) chloride can be used for this purpose. wikipedia.org

Reduction to azo or hydrazo compounds: The use of certain metal hydrides or zinc metal with a base can lead to the formation of azo (-N=N-) or hydrazo (-NH-NH-) compounds through bimolecular reduction. chemeurope.com

In the context of 2-(aminomethyl)-5-nitrophenol, the selective reduction of the nitro group would yield 2-(aminomethyl)-5-aminophenol, a tri-substituted benzene (B151609) derivative with three different functional groups, offering further synthetic possibilities.

| Reducing Agent/Method | Primary Product |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Amine (-NH₂) |

| Metal in Acid (e.g., Fe/HCl, Sn/HCl) | Amine (-NH₂) |

| Zinc Dust and NH₄Cl | Hydroxylamine (-NHOH) |

| Metal Hydrides (e.g., LiAlH₄) | Azo Compound (-N=N-) |

Intramolecular Interactions and Cyclization Reactions

The spatial arrangement of the aminomethyl and hydroxyl groups on the phenyl ring of 2-(aminomethyl)-5-nitrophenol hydrobromide allows for significant intramolecular interactions, which can influence its conformation and reactivity. The primary intramolecular interaction expected is hydrogen bonding.

Furthermore, the proximity of the aminomethyl and hydroxyl groups suggests the potential for intramolecular cyclization reactions, a common pathway for analogous 2-(aminomethyl)phenol (B125469) derivatives. These compounds are known to react with aldehydes and ketones to form benzoxazines, a class of heterocyclic compounds. This reaction typically proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization. Given this precedent, it is plausible that this compound could undergo similar cyclization reactions in the presence of suitable carbonyl compounds.

Stability and Degradation Pathways under Controlled Chemical Conditions

The stability of this compound is influenced by several factors, including pH, the presence of oxidizing agents, and exposure to light and heat. Its degradation can proceed through various pathways, primarily involving the nitrophenol and aminomethyl moieties.

While specific hydrolytic degradation studies on this compound are not extensively documented, the stability of the aminomethyl and nitrophenol groups in aqueous solutions can be considered. The aminomethyl group is generally stable under hydrolytic conditions. However, the nitrophenol component can be susceptible to microbial degradation in aqueous environments. Some microorganisms are capable of utilizing nitrophenols as a carbon and nitrogen source, initiating degradation through hydroxylation and subsequent ring cleavage. Engineered bacterial strains have demonstrated the ability to degrade p-nitrophenol at high concentrations, with hydrolysis being a key step in the metabolic pathway. nih.gov

The phenolic ring of this compound is susceptible to oxidation. Oxidative degradation of phenols and nitrophenols can be achieved through various methods, including advanced oxidation processes (AOPs) like Fenton oxidation (using Fe²⁺ and H₂O₂). iwaponline.com These processes generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to hydroxylation and eventual ring-opening, ultimately mineralizing the compound to carbon dioxide and water. iwaponline.com The aminomethyl group can also be a site for oxidation. The oxidation of aminobenzyl alcohols to their corresponding aldehydes is a known transformation and can be achieved using various oxidizing agents. nih.gov

The degradation of p-nitrophenol by Fenton oxidation has been shown to be effective, with complete degradation achievable within minutes under optimized conditions. iwaponline.com The reaction rate is influenced by factors such as the molar ratio of H₂O₂ to Fe²⁺ and the reaction temperature. iwaponline.com

Nitrophenols are known to undergo photodegradation upon exposure to UV light. researchgate.net The process often involves the generation of reactive oxygen species and can be enhanced by the presence of photocatalysts like titanium dioxide (TiO₂). researchgate.netacs.orgfrontiersin.org The degradation of nitrophenol in the presence of nano-TiO₂ has been shown to follow first-order kinetics. frontiersin.org Intermediates such as hydroquinone, hydroxyhydroquinone, and nitrocatechol can be formed during the photocatalytic degradation of nitrophenols. acs.org

The thermal stability of phenolic compounds varies depending on their structure. While some phenolic acids show minor decomposition at temperatures up to 200°C, complete decomposition is typically observed at higher temperatures (300-350°C). researchgate.netscielo.br The thermal degradation of phenolic resins, which have structural similarities, is a complex process involving a series of reactions that lead to the formation of a carbon char at high temperatures. nasa.gov For substituted phenols, the rate of thermolysis is sensitive to the identity and location of the substituent, with nitro-substituted phenols reacting more rapidly than methoxy-substituted ones. psu.edu

Table 1: Physical and Chemical Properties of Isomeric Nitrophenols

| Property | 2-Nitrophenol | 3-Nitrophenol | 4-Nitrophenol (B140041) |

|---|---|---|---|

| Molecular Weight | 139.109 g/mol | 139.11 g/mol | 139.110 g/mol |

| Melting Point | 44–45°C | 97°C | 113-114°C |

| Boiling Point | 216°C | 194°C | 279°C (decomposes) |

| Autoignition Temperature | 550°C | No data | 490°C |

| Flash Point | 108°C | 108°C | 169°C |

Kinetic and Thermodynamic Aspects of its Reactions

The kinetics of reactions involving this compound would be influenced by factors such as temperature, pH, and the concentration of reactants. While specific kinetic data for this compound is not available, studies on related compounds provide valuable insights.

The thermal degradation of phenolic compounds has been shown to follow first-order kinetics, with the rate of degradation being dependent on temperature. scielo.br Similarly, the photocatalytic degradation of nitrophenols also often follows first-order kinetics. frontiersin.org For instance, the photocatalytic degradation of 4-nitrophenol using C,N-TiO₂ under simulated sunlight exhibited a first-order rate constant of 4.87 × 10⁻³ min⁻¹. frontiersin.org

From a thermodynamic perspective, the acidity of the phenolic hydroxyl group is a key parameter. The nitro group, being an electron-withdrawing group, increases the acidity of the phenol (B47542). Ortho and para-nitrophenols are generally more acidic than phenol itself due to the resonance stabilization of the corresponding phenoxide ion. brainly.in However, o-nitrophenol is a slightly weaker acid than p-nitrophenol, which is attributed to intramolecular hydrogen bonding that makes the proton more difficult to remove. brainly.in The acidity of nitrophenols is also influenced by the position of the nitro group, with the pKa values of o-, m-, and p-nitrophenol being 7.23, 8.35, and 7.15, respectively.

The oxidation potentials of phenols are also important thermodynamic parameters that govern their reactivity in redox reactions. These potentials are influenced by the nature and position of substituents on the aromatic ring. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzoxazines |

| Carbonyl compounds |

| 4-nitrophenol |

| Hydroquinone |

| Hydroxyhydroquinone |

| Nitrocatechol |

| Titanium dioxide |

| 2-Nitrophenol |

| 3-Nitrophenol |

Structural Elucidation Methodologies for 2 Aminomethyl 5 Nitrophenol Hydrobromide and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of the molecule.

Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For 2-(aminomethyl)-5-nitrophenol (B1659443) hydrobromide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the aminomethyl group, and the exchangeable protons of the amine and phenol (B47542) groups.

The aromatic region would display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring. Based on the electronic effects of the substituents (hydroxyl, aminomethyl, and nitro groups), the chemical shifts can be predicted. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field. The methylene protons (-CH₂-) of the aminomethyl group would typically appear as a singlet, integrating to two protons. The amine (-NH₃⁺) protons and the phenolic (-OH) proton are exchangeable and may appear as broad singlets; their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In the hydrobromide salt form, the amine protons are expected to be significantly downfield due to the positive charge.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(aminomethyl)-5-nitrophenol Moiety

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic H (ortho to -NO₂) | ~8.0 - 8.2 | d | Deshielded by the electron-withdrawing nitro group. |

| Aromatic H (ortho to -OH) | ~7.0 - 7.2 | d | |

| Aromatic H (meta to -NO₂) | ~7.4 - 7.6 | dd | |

| Methylene (-CH₂-) | ~4.0 - 4.2 | s | Adjacent to the aromatic ring and the ammonium (B1175870) group. |

| Phenolic (-OH) | Variable (e.g., 9-11) | br s | Broad signal, position is solvent-dependent. |

| Ammonium (-NH₃⁺) | Variable (e.g., 7-9) | br s | Broad signal due to proton exchange and quadrupolar coupling. |

Note: Predicted values are based on analysis of similar compounds and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 2-(aminomethyl)-5-nitrophenol gives rise to a distinct signal. The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms.

The spectrum would show six distinct signals for the aromatic carbons and one signal for the methylene carbon of the aminomethyl group. The carbons directly attached to electronegative atoms or groups (oxygen of the hydroxyl group, nitrogen of the nitro group) are significantly deshielded and appear downfield. Specifically, the carbon bearing the hydroxyl group (C-OH) and the carbon bearing the nitro group (C-NO₂) would have the highest chemical shifts among the aromatic carbons. oc-praktikum.de The carbon attached to the aminomethyl group would also be clearly identifiable. rsc.org Quaternary carbons (those not bonded to any hydrogens) typically show weaker signals than protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(aminomethyl)-5-nitrophenol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-OH | ~155 - 160 | Quaternary carbon, deshielded by oxygen. |

| C-CH₂NH₃⁺ | ~120 - 125 | Quaternary carbon. |

| Aromatic CH | ~115 - 130 | Three distinct signals for the protonated aromatic carbons. |

| C-NO₂ | ~140 - 145 | Quaternary carbon, deshielded by the nitro group. oc-praktikum.de |

| Methylene (-CH₂-) | ~45 - 50 | Aliphatic carbon adjacent to the aromatic ring. rsc.org |

Note: Predicted values are based on analysis of similar compounds and may vary based on solvent and experimental conditions.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this molecule, COSY would confirm the connectivity between the protons on the aromatic ring, helping to definitively assign their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to link each aromatic proton signal to its corresponding aromatic carbon signal and the methylene proton signal to the aminomethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly crucial for assigning the quaternary carbons, which are invisible in an HSQC spectrum. For instance, correlations from the methylene protons to the adjacent quaternary aromatic carbons (C-OH and C-CH₂NH₃⁺) and the neighboring aromatic CH would confirm the position of the aminomethyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nsf.govacs.org

The IR and Raman spectra of 2-(aminomethyl)-5-nitrophenol hydrobromide would exhibit characteristic bands corresponding to its key functional groups.

-OH Group: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the phenolic group.

-NH₃⁺ Group: The ammonium group of the hydrobromide salt would show N-H stretching vibrations in the 2800-3100 cm⁻¹ region. N-H bending vibrations would appear around 1500-1600 cm⁻¹.

-NO₂ Group: The nitro group has two distinct and strong stretching vibrations in the IR spectrum: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. spectroscopyonline.com These are often very intense and characteristic.

Aromatic Ring: C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear between 690-900 cm⁻¹, and their pattern can give clues about the substitution pattern of the ring.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3200 - 3600 | Broad band |

| Ammonium -NH₃⁺ | N-H Stretch | 2800 - 3100 | Broad, may overlap with C-H stretch |

| Ammonium -NH₃⁺ | N-H Bend | 1500 - 1600 | |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Multiple bands |

| Nitro -NO₂ | Asymmetric Stretch | 1500 - 1570 | Strong intensity spectroscopyonline.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

For this compound, the molecular weight of the free base (C₇H₈N₂O₃) is approximately 168.15 g/mol . In a typical soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the free base plus a proton (approx. 169.06).

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: The bond between the aromatic ring and the aminomethyl carbon is a likely point of cleavage. A characteristic fragmentation for amines and benzylic compounds is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org

Loss of Nitro Group: Fragmentation involving the loss of the nitro group (NO₂) as a radical (mass 46) is a common pathway for nitroaromatic compounds.

Other Losses: Other potential fragmentations include the loss of small neutral molecules like water (H₂O) from the phenol group or carbon monoxide (CO). libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(aminomethyl)-5-nitrophenol

| m/z Value (Predicted) | Identity/Origin | Fragmentation Pathway |

|---|---|---|

| 169 | [M+H]⁺ | Protonated parent molecule |

| 152 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the aminomethyl group |

| 139 | [M+H - CH₂O]⁺ | Loss of formaldehyde (B43269) after rearrangement |

| 123 | [M+H - NO₂]⁺ | Loss of nitrogen dioxide |

Note: Fragmentation is analyzed on the free base [M+H]⁺ ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula. This capability is crucial in distinguishing between compounds that may have the same nominal mass but differ in their atomic composition.

For this compound, HRMS would be employed to confirm its elemental formula, C₇H₉BrN₂O₃. The technique provides an experimental mass value that can be compared against the theoretical exact mass calculated from the isotopic masses of the constituent atoms.

Illustrative Data for a Related Compound: 2-amino-5-nitrophenol (B90527)

Due to the limited availability of specific experimental data for this compound, we can look at a closely related compound, 2-amino-5-nitrophenol (C₆H₆N₂O₃), to illustrate the principle. The theoretical exact mass of 2-amino-5-nitrophenol is 154.0378 g/mol . An HRMS analysis would be expected to yield a measured mass very close to this value, thereby confirming its elemental composition.

| Parameter | Value for 2-amino-5-nitrophenol |

| Molecular Formula | C₆H₆N₂O₃ |

| Theoretical Exact Mass | 154.0378 g/mol |

| Expected HRMS Result | A measured m/z value within a few parts per million (ppm) of the theoretical mass |

For this compound, the protonated molecule [M+H]⁺ would be observed, and its exact mass would be measured to confirm the elemental formula C₇H₁₀BrN₂O₃⁺.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides valuable information about the structural connectivity of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in identifying functional groups and elucidating the fragmentation pathways, which can help in the structural confirmation of a compound.

In an MS/MS experiment for this compound, the protonated molecule would be isolated and subjected to collision-induced dissociation (CID). The resulting fragments would provide insights into the molecule's structure. For instance, the loss of the aminomethyl group, the nitro group, or water could be observed.

Hypothetical Fragmentation Pattern for 2-(aminomethyl)-5-nitrophenol

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| [M+H]⁺ | [M+H - H₂O]⁺ | 18.0106 | Loss of a water molecule |

| [M+H]⁺ | [M+H - NH₃]⁺ | 17.0265 | Loss of ammonia from the aminomethyl group |

| [M+H]⁺ | [M+H - CH₂NH₂]⁺ | 30.0313 | Cleavage of the aminomethyl group |

| [M+H]⁺ | [M+H - NO₂]⁺ | 45.9929 | Loss of the nitro group |

This fragmentation data would provide a chemical fingerprint for the molecule, aiding in its identification and structural verification.

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single crystal X-ray diffraction study would provide a complete and unambiguous structural determination in the solid state.

The crystallographic data would yield precise measurements of all bond lengths and angles within the 2-(aminomethyl)-5-nitrophenol cation and the position of the bromide anion. This information is crucial for understanding the molecule's conformation and the electronic effects of the substituents on the phenol ring.

Illustrative Crystallographic Data for a Nitrophenol Derivative

As a reference, crystallographic studies of related nitrophenol-containing compounds reveal typical bond lengths and angles. For example, in a similar aromatic system, the C-C bond lengths in the benzene ring would be expected to be in the range of 1.36-1.40 Å, while the C-N bond of the nitro group would be around 1.45-1.48 Å. The O-N-O bond angle in the nitro group is typically around 123-125°.

X-ray crystallography also reveals the intricate network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. In the case of this compound, strong hydrogen bonds would be expected between the phenolic hydroxyl group, the protonated aminomethyl group, and the bromide anion. These interactions play a critical role in determining the physical properties of the solid, such as its melting point and solubility. The analysis of the crystal packing would show how these hydrogen-bonded units are arranged in the three-dimensional crystal structure.

Computational Predictions of Spectroscopic Parameters and Conformational Analysis

Computational chemistry provides a powerful theoretical framework to complement experimental data and to predict molecular properties. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict spectroscopic parameters, explore conformational landscapes, and understand the electronic structure of a molecule. elsevierpure.com

For this compound, computational models can be used to:

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can be compared with experimental data to aid in spectral assignment and structural confirmation.

Perform Conformational Analysis: Identify the most stable conformations of the molecule by calculating the relative energies of different spatial arrangements. This is particularly important for understanding the flexibility of the aminomethyl side chain.

Analyze Electronic Properties: Determine properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and natural bond orbital (NBO) charges. These analyses provide insights into the reactivity and intermolecular interactions of the molecule.

Computational studies on related nitrophenol derivatives have demonstrated the utility of these methods in understanding their structural and electronic properties. elsevierpure.com

Theoretical and Computational Chemistry Studies on 2 Aminomethyl 5 Nitrophenol Hydrobromide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of 2-(aminomethyl)-5-nitrophenol (B1659443) hydrobromide. These methods, rooted in the principles of quantum mechanics, provide a quantitative description of the molecule's electronic framework.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among the most crucial of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

For nitrophenol derivatives, the HOMO is typically localized on the phenolate (B1203915) and amino groups, which are electron-rich, while the LUMO is often centered on the electron-withdrawing nitro group and the aromatic ring. nih.gov This distribution facilitates intramolecular charge transfer from the electron-donating groups to the electron-accepting group upon electronic excitation. In 2-(aminomethyl)-5-nitrophenol, the presence of both the aminomethyl and hydroxyl groups (in its phenolate form) contributes to the electron-donating character, while the nitro group acts as a strong electron acceptor.

The HOMO-LUMO energy gap is a critical parameter derived from these calculations. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity. The specific energy values for HOMO, LUMO, and the energy gap are highly dependent on the computational method and basis set employed. However, general trends can be predicted.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Nitrophenol Derivative (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Note: These are illustrative values for a similar compound and the actual values for 2-(aminomethyl)-5-nitrophenol hydrobromide would require specific calculations.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP map is color-coded to indicate different potential regions: negative potential (typically red) is associated with electron-rich areas and is susceptible to electrophilic attack, while positive potential (typically blue) corresponds to electron-deficient regions, which are prone to nucleophilic attack.

In 2-(aminomethyl)-5-nitrophenol, the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the phenolic oxygen, indicating these as primary sites for electrophilic interaction. imist.manih.gov Conversely, the hydrogen atoms of the aminomethyl group and the hydroxyl group would exhibit a positive electrostatic potential, marking them as sites for nucleophilic interactions. tandfonline.com The aromatic ring itself would display a more complex potential distribution influenced by the competing effects of the activating aminomethyl and hydroxyl groups and the deactivating nitro group.

Atomic Charges and Dipole Moments

Table 2: Calculated Dipole Moment Components for m-Nitrophenol (for comparison)

| Dipole Moment Component | Value (Debye) |

|---|---|

| µx | -3.95 |

| µy | -1.13 |

| µz | 0.00 |

| Total Dipole Moment | 4.11 |

Source: Adapted from theoretical calculations on m-nitrophenol. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. DFT methods are widely used to investigate the structural and electronic properties of molecules like this compound.

Geometry Optimization and Conformational Search

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 2-(aminomethyl)-5-nitrophenol, which has a rotatable aminomethyl group, a conformational search is necessary to identify the various possible stable conformations (rotamers) and their relative energies. DFT calculations, often using hybrid functionals like B3LYP, are well-suited for this purpose. nsf.gov The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Calculations

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This allows for a direct comparison between theoretical predictions and experimental spectroscopic data, aiding in the structural characterization of the compound.

The vibrational modes of functional groups often appear in characteristic frequency ranges. For 2-(aminomethyl)-5-nitrophenol, key vibrational modes would include:

O-H stretching: From the phenolic hydroxyl group.

N-H stretching: From the aminomethyl group.

N-O stretching (symmetric and asymmetric): From the nitro group. nih.gov

C-N stretching: From both the aminomethyl and nitro groups.

Aromatic C-H and C-C stretching.

DFT calculations can provide a detailed assignment of each vibrational mode, which is often challenging to achieve solely from experimental spectra. It is standard practice to scale the calculated frequencies by an empirical factor to better match experimental values, accounting for anharmonicity and limitations in the theoretical model. q-chem.com

Table 3: Characteristic Vibrational Frequencies for Related Functional Groups

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 |

| Amino N-H | Stretching | 3300-3500 |

| Nitro NO₂ | Asymmetric Stretching | 1500-1570 |

| Nitro NO₂ | Symmetric Stretching | 1300-1370 |

| Aromatic C=C | Stretching | 1400-1600 |

Source: General values from vibrational spectroscopy literature. nist.govnist.gov

Transition State Analysis for Reaction Mechanisms

Transition state theory is a cornerstone of computational chemistry for understanding reaction kinetics. By identifying the transition state (TS)—the highest energy point along a reaction coordinate—researchers can calculate the activation energy, which is crucial for determining the reaction rate. Density Functional Theory (DFT) is a commonly employed method for locating transition states and mapping out reaction pathways. youtube.com

For reactions involving aminophenol derivatives, such as oxidation or substitution, computational analysis can reveal detailed mechanistic insights. For instance, in the oxidation of aminophenols, DFT calculations can model the step-by-step process, including the formation of intermediates and the identification of the rate-determining step. physchemres.org A study on aminophenol oxidation investigated the reaction mechanism using a QM/MM (Quantum Mechanics/Molecular Mechanics) approach, which combines the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding environment. physchemres.org In that study, the activation energy for the rate-determining step was calculated to be 54.4 kcal/mol. physchemres.org

A typical computational workflow for transition state analysis of a reaction involving a molecule like 2-(aminomethyl)-5-nitrophenol would involve:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy conformations.

Transition State Search: A variety of algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state correctly connects the desired reactants and products.

These calculations provide a detailed picture of the molecular rearrangements that occur during a chemical reaction, which is often difficult to obtain through experimental means alone.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic behavior of a compound like this compound in different environments, such as in aqueous solution. researchgate.net

For phenolic compounds, MD simulations have been used to investigate hydration structures, hydrogen bonding properties, and conformational changes. researchgate.net A simulation of phenol (B47542) in aqueous solution revealed structured local distributions of water molecules around the phenol. researchgate.net When simulating a charged species like a hydrobromide salt, it is crucial to correctly handle the protonation states of ionizable groups, as these can significantly influence the molecule's conformation and interactions with its surroundings. nih.govresearchgate.net Constant pH MD simulations are an advanced technique that allows the protonation states of titratable groups to fluctuate during the simulation, providing a more realistic representation of the system's behavior at a specific pH. researchgate.net

A typical MD simulation of this compound in water would involve the following steps:

System Setup: A simulation box is created containing one or more molecules of the compound, the bromide counter-ion, and a large number of solvent molecules (e.g., water).

Force Field Application: A force field (e.g., AMBER, CHARMM, OPLS) is chosen to describe the potential energy of the system. The force field consists of a set of equations and parameters that define the interactions between atoms.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing it to reach a stable, equilibrated state.

Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions and velocities of all atoms over time) is saved.

Analysis: The trajectory is analyzed to extract various properties, such as radial distribution functions (to understand solvation shells), hydrogen bond dynamics, and conformational flexibility of the molecule.

MD simulations can thus provide valuable insights into how this compound behaves in a solution, including its interaction with water molecules and its conformational preferences.

Prediction of Spectroscopic Parameters

Computational chemistry, particularly DFT, has become an indispensable tool for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR), infrared (IR), and UV-Vis spectra. smu.edunih.gov By calculating these properties for a proposed structure, researchers can compare the theoretical spectra with experimental data to confirm the identity and structure of a compound. smu.edu

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is highly effective for predicting ¹H and ¹³C chemical shifts. nih.govresearchgate.net The accuracy of these predictions can be very high, often with errors of less than 0.3 ppm for ¹H shifts. mdpi.com The choice of functional and basis set can significantly impact the accuracy of the predicted chemical shifts, and various computational protocols have been developed to achieve the best correlation with experimental values. nih.govcomporgchem.com

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for 2-(aminomethyl)-5-nitrophenol, calculated using a DFT/GIAO approach. Such tables are invaluable for assigning peaks in experimental spectra.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (on Phenolic OH) | 9.5 - 10.5 | - |

| H (on Amino NH₂) | 8.0 - 9.0 | - |

| H (on CH₂) | 4.0 - 4.5 | 45 - 50 |

| H (Aromatic C3) | 7.8 - 8.2 | 120 - 125 |

| H (Aromatic C4) | 7.0 - 7.4 | 110 - 115 |

| H (Aromatic C6) | 8.0 - 8.4 | 125 - 130 |

| C1 (C-OH) | - | 155 - 160 |

| C2 (C-CH₂NH₂) | - | 130 - 135 |

| C3 | - | 120 - 125 |

| C4 | - | 110 - 115 |

| C5 (C-NO₂) | - | 140 - 145 |

| C6 | - | 125 - 130 |

Note: These values are illustrative and based on typical ranges for similar functional groups. Actual calculated values would be more precise.

Similarly, DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.netmdpi.com Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic transitions, which allows for the prediction of UV-Vis absorption spectra. rsc.org

In Silico Studies of Molecular Interactions with Chemical Entities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific biological target. nih.gov

For a compound like 2-(aminomethyl)-5-nitrophenol, molecular docking could be used to investigate its potential interactions with various enzymes, such as protein kinases, which are common targets in cancer therapy. nih.gov The binding of small molecules to the ATP-binding site of kinases is a well-established mechanism for inhibiting their activity. nih.govnih.gov

A molecular docking study would typically involve:

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained, often from the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: A 3D structure of the ligand (2-(aminomethyl)-5-nitrophenol) is generated and its energy is minimized.

Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) is used to explore possible binding poses of the ligand within a defined binding site on the receptor. The program scores each pose based on a scoring function that estimates the binding affinity.

Analysis of Results: The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. researchgate.net

Below is a table illustrating hypothetical docking results for 2-(aminomethyl)-5-nitrophenol with a generic protein kinase, showing the types of interactions that are typically analyzed.

| Interacting Residue | Interaction Type | Distance (Å) |

| Glutamic Acid (Glu) | Hydrogen Bond (with OH) | 2.8 |

| Leucine (Leu) | Hydrophobic Interaction | 3.5 |

| Aspartic Acid (Asp) | Hydrogen Bond (with NH₂) | 3.0 |

| Valine (Val) | Hydrophobic Interaction | 3.9 |

| Lysine (Lys) | Electrostatic (with NO₂) | 4.2 |

Note: This data is for illustrative purposes only.

These in silico studies can provide valuable hypotheses about the potential biological activity of a compound and guide further experimental investigations. researchgate.net

Applications of 2 Aminomethyl 5 Nitrophenol Hydrobromide in Advanced Chemical Synthesis

Role as a Key Building Block in Heterocyclic Chemistry

The presence of ortho-positioned amino and hydroxyl functionalities on the aromatic ring of 2-aminophenol (B121084) derivatives makes them ideal starting materials for the synthesis of a range of heterocyclic compounds. While direct applications of 2-(aminomethyl)-5-nitrophenol (B1659443) hydrobromide are not extensively documented in readily available literature, the reactivity of the core 2-aminophenol structure provides a strong basis for its potential in this field.

2-Aminophenols are well-established precursors for the synthesis of benzoxazoles, a significant class of nitrogen-containing heterocycles. mdpi.comorganic-chemistry.orgnih.gov The general synthesis involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. nih.gov In a relevant industrial process, 2-amino-5-nitrophenol (B90527) itself is synthesized from 2-aminophenol by a method that proceeds through a 2-methylbenzoxazole (B1214174) intermediate, which is then nitrated and hydrolyzed. nih.gov This demonstrates the inherent capability of the 2-amino-5-nitrophenol scaffold to form benzoxazole (B165842) rings. It is therefore highly probable that 2-(aminomethyl)-5-nitrophenol could be utilized in similar condensation reactions to produce benzoxazoles with an aminomethyl substituent at the 5-position.

The general reaction for the formation of 2-substituted benzoxazoles from 2-aminophenol is depicted below:

Table 1: Examples of Reagents for Benzoxazole Synthesis from 2-Aminophenol

| Reagent | Resulting 2-Substituent on Benzoxazole | Reference |

| Carboxylic Acids | Alkyl or Aryl | nih.gov |

| Aldehydes | Aryl | organic-chemistry.org |

| Orthoesters | Functionalized Alkyl or Aryl | organic-chemistry.org |

Furthermore, the amino group in 2-aminophenol derivatives can participate in cyclization reactions to form other important heterocyclic systems such as quinolines and benzodiazepines. For instance, the Skraup-Doebner-von Miller reaction and its variations are classic methods for quinoline (B57606) synthesis, often involving the reaction of anilines with α,β-unsaturated carbonyl compounds. mdpi.com While specific examples with 2-(aminomethyl)-5-nitrophenol are not prevalent, its amino group could potentially undergo similar cyclization reactions. The synthesis of 1,5-benzodiazepines, another important class of nitrogen-containing heterocycles, is often achieved through the condensation of o-phenylenediamines with ketones. nih.gov The structural similarity of 2-(aminomethyl)-5-nitrophenol to o-phenylenediamine (B120857) suggests its potential as a precursor for benzodiazepine (B76468) derivatives.

The ability of 2-(aminomethyl)-5-nitrophenol to act as a precursor for polydentate ligands stems from the presence of multiple coordination sites: the amino nitrogen, the phenolic oxygen, and potentially the nitro group's oxygen atoms. A common strategy to create polydentate ligands from such precursors is through the formation of Schiff bases. scirp.orgdntb.gov.ua A Schiff base is formed by the condensation of a primary amine with an aldehyde or ketone. dntb.gov.ua The aminomethyl group of 2-(aminomethyl)-5-nitrophenol can readily undergo this reaction with a variety of carbonyl-containing compounds.

For example, reaction with salicylaldehyde (B1680747) or a substituted salicylaldehyde would result in a Schiff base ligand capable of coordinating to metal ions through the phenolic oxygen, the imine nitrogen, and the hydroxyl group from the aminophenol moiety. These types of ligands are known to form stable complexes with a range of transition metals. scirp.orgnih.goviosrjournals.orgnih.gov

Table 2: Potential Coordination Sites in a Schiff Base Ligand Derived from 2-(aminomethyl)-5-nitrophenol and Salicylaldehyde

| Atom | Type of Coordination Site |

| Phenolic Oxygen (from aminophenol) | Anionic Oxygen Donor |

| Imine Nitrogen | Neutral Nitrogen Donor |

| Phenolic Oxygen (from salicylaldehyde) | Anionic Oxygen Donor |

| Nitro Group Oxygens | Potential Weak Donor Sites |

The resulting metal complexes of these Schiff base ligands have potential applications in various fields, including catalysis and materials science. dntb.gov.ua The specific coordination geometry and the properties of the resulting metal complex would be influenced by the nature of the metal ion and the substituents on the Schiff base ligand.

Utilization in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent. nih.govwikipedia.orgnih.gov

While there is no direct evidence in the reviewed literature of 2-(aminomethyl)-5-nitrophenol hydrobromide being used in MCRs, its functional groups suggest potential applicability. The Passerini reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.org The Ugi reaction is a four-component reaction between an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid, resulting in a bis-amide. nih.govnih.gov

The primary amine of 2-(aminomethyl)-5-nitrophenol could potentially participate as the amine component in the Ugi reaction. This would lead to the formation of complex molecules with a substituted nitrophenol moiety. The reaction would proceed through the initial formation of a Schiff base or an iminium ion, followed by the addition of the isocyanide and the carboxylic acid.

Table 3: Potential Reactants for a Ugi Reaction Involving 2-(aminomethyl)-5-nitrophenol

| Reactant Type | Example |

| Amine | 2-(aminomethyl)-5-nitrophenol |

| Aldehyde/Ketone | Benzaldehyde, Acetone |

| Carboxylic Acid | Acetic Acid, Benzoic Acid |

| Isocyanide | tert-Butyl isocyanide, Cyclohexyl isocyanide |

The resulting Ugi product would possess multiple functional groups and stereocenters, making it a valuable scaffold for further chemical transformations and for the generation of libraries of compounds for biological screening.

Application in Polymer Chemistry and Material Science (as a monomer or cross-linker)

The bifunctional nature of 2-(aminomethyl)-5-nitrophenol, possessing both an amino and a hydroxyl group, suggests its potential use in polymer chemistry, either as a monomer for polymerization reactions or as a cross-linking or functionalizing agent for existing polymers.

Monomers with two reactive functional groups can undergo step-growth polymerization to form polyesters, polyamides, or polyurethanes. The amino and hydroxyl groups of 2-(aminomethyl)-5-nitrophenol could react with difunctional reagents to build polymer chains. For instance, reaction with a diacid chloride could lead to the formation of a polyamide-polyester copolymer.

Table 4: Potential Polymerization Reactions with 2-(aminomethyl)-5-nitrophenol

| Co-monomer | Resulting Polymer Type |

| Diacid or Diacid Chloride | Polyamide-ester |

| Diisocyanate | Polyurethane-urea |

| Epoxides | Poly(amino alcohol) |

The presence of the nitro group would impart specific properties to the resulting polymer, such as increased polarity and potentially altered thermal and mechanical characteristics.

The reactive amino and hydroxyl groups of 2-(aminomethyl)-5-nitrophenol make it a candidate for the cross-linking or functionalization of polymers. Cross-linking is a process that connects polymer chains, leading to the formation of a three-dimensional network with improved mechanical and thermal properties. This compound could be used as a curing agent for epoxy resins, where the amino and hydroxyl groups would react with the epoxide rings to form a cross-linked network. polymerinnovationblog.comnih.gov

In polymer functionalization, the compound could be grafted onto existing polymer backbones to introduce the nitrophenol moiety. This could be achieved by reacting the amino or hydroxyl group with a reactive site on the polymer, such as an acid chloride or an isocyanate group. The introduction of the nitrophenol group could be used to modify the surface properties of the polymer or to provide a site for further chemical reactions.

Contribution to Total Synthesis of Complex Natural Products or Synthetic Targets